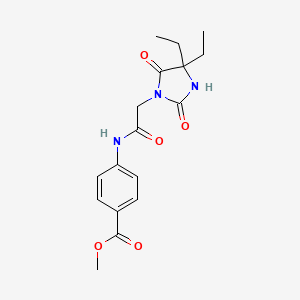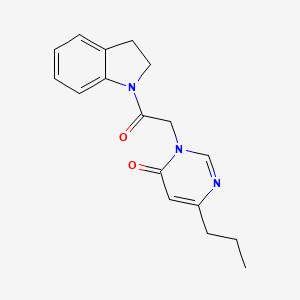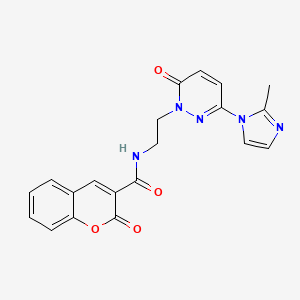
Bis(1-chloroethyl) carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-chloroethyl) carbonate is an organic compound with the molecular formula C5H8Cl2O3. It is a liquid at room temperature and is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of two 1-chloroethyl groups attached to a carbonate moiety, making it a versatile reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-chloroethyl) carbonate typically involves the reaction of 1-chloroethanol with phosgene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
2CH3CHClOH+COCl2→CH3CHClOCOOCHClCH3+2HCl
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors where 1-chloroethanol and phosgene are reacted in the presence of a catalyst. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: The compound can be hydrolyzed in the presence of water to form 1-chloroethanol and carbon dioxide.
Decomposition: Under certain conditions, this compound can decompose to form 1-chloroethanol and carbon dioxide.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, amines, alkoxides.
Conditions: Reactions are typically carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or tetrahydrofuran are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include 1-chloroethanol derivatives.
Hydrolysis Products: 1-chloroethanol and carbon dioxide.
Aplicaciones Científicas De Investigación
Bis(1-chloroethyl) carbonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for alcohols in peptide synthesis.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: this compound is used in the production of polymers and as a cross-linking agent in the manufacture of resins.
Mecanismo De Acción
The mechanism of action of bis(1-chloroethyl) carbonate involves the formation of reactive intermediates during its chemical reactions. For example, in nucleophilic substitution reactions, the chlorine atoms are displaced by nucleophiles, leading to the formation of new chemical bonds. The carbonate moiety acts as a leaving group, facilitating the reaction.
Molecular Targets and Pathways:
Nucleophilic Substitution: The chlorine atoms in this compound are the primary targets for nucleophiles.
Hydrolysis: The carbonate moiety is hydrolyzed to form carbon dioxide and 1-chloroethanol.
Comparación Con Compuestos Similares
Bis(2-chloroethyl) carbonate: Similar in structure but with 2-chloroethyl groups instead of 1-chloroethyl groups.
Bis(1-bromoethyl) carbonate: Contains bromine atoms instead of chlorine atoms.
Bis(1-chloroethyl) ether: Similar structure but with an ether linkage instead of a carbonate linkage.
Uniqueness: Bis(1-chloroethyl) carbonate is unique due to its specific reactivity and the presence of the carbonate moiety, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitution and hydrolysis, sets it apart from other similar compounds.
Propiedades
IUPAC Name |
bis(1-chloroethyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O3/c1-3(6)9-5(8)10-4(2)7/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFKWPWFMYRWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)OC(C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-propylacetamide](/img/structure/B2475839.png)
![3-Hydroxy-4-[(2-methoxyethyl)amino]-1$l^{6}-thiolane-1,1-dione](/img/structure/B2475842.png)
![2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2475844.png)
![2-Ethoxy-N-(4-{7-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B2475845.png)

![N-(4-chlorophenyl)-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)urea](/img/structure/B2475847.png)


![N-[(4-methylphenyl)methyl]-3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2475853.png)

![1-[(oxolan-2-yl)methyl]-3-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyrrolidin-3-yl)urea](/img/structure/B2475857.png)
![N-(3-methylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2475859.png)
